Suzuki–Miyaura Catalytic Efficiency
Pd‑pyrimidine complexes formed with 5‑bromo‑4,6‑dimethoxypyrimidine as the ligand precursor deliver a 30 % improvement in catalytic efficiency in Suzuki–Miyaura coupling reactions compared to conventional phosphine‑based ligand systems . This enhancement is attributed to the electron‑withdrawing character of the 5‑bromo substituent and the σ‑donating methoxy groups, which together modulate the metal centre's electron density and facilitate oxidative addition .
| Evidence Dimension | Catalytic efficiency in Suzuki–Miyaura cross‑coupling |
|---|---|
| Target Compound Data | 30 % higher catalytic efficiency relative to traditional ligands |
| Comparator Or Baseline | Traditional phosphine ligands (e.g., PPh₃‑based systems) |
| Quantified Difference | +30 % catalytic efficiency |
| Conditions | Pd‑pyrimidine complex formation; model Suzuki–Miyaura coupling conditions (aryl bromide + arylboronic acid, base, solvent, elevated temperature) . |
Why This Matters
For procurement teams sourcing intermediates for catalyst development, this quantified improvement translates into reduced palladium loading, shorter reaction times, and lower cost per coupling event relative to generic phosphine‑ligand approaches.
